molecular formula C19H18FNO3S B11409556 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-fluorobenzamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-fluorobenzamide

Cat. No.: B11409556
M. Wt: 359.4 g/mol
InChI Key: LRQKWHZIMJJVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Properties

Molecular Formula

C19H18FNO3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-fluorobenzamide

InChI

InChI=1S/C19H18FNO3S/c1-2-14-5-3-4-6-18(14)21(17-11-12-25(23,24)13-17)19(22)15-7-9-16(20)10-8-15/h3-12,17H,2,13H2,1H3

InChI Key

LRQKWHZIMJJVOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is oxidized to introduce the 1,1-dioxide functionality.

    Amide bond formation: The oxidized thiophene derivative is then reacted with 2-ethylphenylamine and 4-fluorobenzoyl chloride under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo further oxidation reactions.

    Reduction: The compound may be reduced under specific conditions to alter its functional groups.

    Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE: Lacks the thiophene ring and its associated properties.

    N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-FLUOROBENZAMIDE: Lacks the 2-ethylphenyl group.

Uniqueness

The presence of both the thiophene ring with the 1,1-dioxide functionality and the 2-ethylphenyl group in N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE gives it unique chemical and biological properties compared to similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.